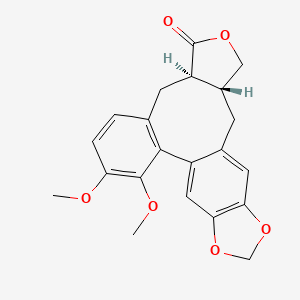
Isomalyngamide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomalyngamide B is a naturally occurring compound isolated from marine cyanobacteria, specifically from the genus Moorea It belongs to the class of malyngamides, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isomalyngamide B involves several steps, starting with the extraction of the compound from marine cyanobacteria. The synthetic route typically includes the condensation of malonic acids with corresponding aminoethoxyl ribosides using coupling agents such as HBTU and DIPEA . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific marine sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Isomalyngamide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Isomalyngamide B has several scientific research applications:
Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.
Biology: The compound is used to investigate the biological activities of marine cyanobacteria metabolites.
Industry: Its unique chemical structure makes it a candidate for developing new materials and bioactive compounds.
Wirkmechanismus
The mechanism of action of isomalyngamide B involves the inhibition of specific signaling pathways in cells. It has been shown to block the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis and tumor progression . By inhibiting the phosphorylation of VEGFR2 and AKT, this compound effectively suppresses cell migration and tube formation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Isomalyngamide B is part of the malyngamide series, which includes several other compounds with similar structures and biological activities. Some of these similar compounds are:
- Malyngamide A
- Malyngamide C
- Malyngamide D
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern and the presence of unique functional groups that contribute to its distinct biological activities. For instance, the chloromethylidene group in this compound is not commonly found in other malyngamides, making it a unique compound for further research and development.
Eigenschaften
Molekularformel |
C28H45ClN2O6 |
|---|---|
Molekulargewicht |
541.1 g/mol |
IUPAC-Name |
(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |
InChI |
InChI=1S/C28H45ClN2O6/c1-5-6-7-8-10-13-24(36-3)14-11-9-12-15-26(33)30(2)20-22(19-29)16-25(37-4)18-28(35)31-21-23(32)17-27(31)34/h9,11,18-19,23-24,32H,5-8,10,12-17,20-21H2,1-4H3/b11-9+,22-19-,25-18+/t23-,24+/m1/s1 |
InChI-Schlüssel |
LCTQNEJUQPJWPJ-SNIFNUAYSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1C[C@@H](CC1=O)O)/OC)OC |
Kanonische SMILES |
CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(CC1=O)O)OC)OC |
Synonyme |
isomalyngamide B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)

